2-((4-((3-CHLORO-4-(PYRIDIN-2-YLMETHOXY)PHENYL)AMINO)-3-CYANO-7-ETHOXYQUINOLIN-6-YL)AMINO)-2-OXOACETIC ACID
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Overview
Description
. This compound is notable for its complex structure, which includes a quinoline core, a cyano group, and an ethoxy group, among other functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((3-CHLORO-4-(PYRIDIN-2-YLMETHOXY)PHENYL)AMINO)-3-CYANO-7-ETHOXYQUINOLIN-6-YL)AMINO)-2-OXOACETIC ACID involves multiple steps, starting with the preparation of the quinoline core. The key steps include:
Formation of the Quinoline Core: This is typically achieved through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones.
Introduction of Functional Groups: The cyano group is introduced via a nucleophilic substitution reaction, while the ethoxy group is added through an etherification reaction.
Final Assembly: The final step involves the coupling of the quinoline core with the pyridinylmethoxyphenyl group under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large quantities of the starting materials are synthesized and purified.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent are optimized for large-scale production.
Purification and Quality Control: The final product is purified using techniques like recrystallization and chromatography, followed by rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-((4-((3-CHLORO-4-(PYRIDIN-2-YLMETHOXY)PHENYL)AMINO)-3-CYANO-7-ETHOXYQUINOLIN-6-YL)AMINO)-2-OXOACETIC ACID undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used for substitution reactions.
Major Products
The major products formed from these reactions include:
Quinoline N-oxide: Formed through oxidation.
Amino Derivatives: Formed through reduction of the cyano group.
Substituted Quinoline Derivatives: Formed through nucleophilic substitution.
Scientific Research Applications
2-((4-((3-CHLORO-4-(PYRIDIN-2-YLMETHOXY)PHENYL)AMINO)-3-CYANO-7-ETHOXYQUINOLIN-6-YL)AMINO)-2-OXOACETIC ACID has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-((4-((3-CHLORO-4-(PYRIDIN-2-YLMETHOXY)PHENYL)AMINO)-3-CYANO-7-ETHOXYQUINOLIN-6-YL)AMINO)-2-OXOACETIC ACID involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed effects. The molecular targets and pathways involved include kinases and other regulatory proteins .
Comparison with Similar Compounds
Similar Compounds
2-[[4-[[3-Chloro-4-(2-pyridinylmethoxy)phenyl]amino]-3-cyano-7-ethoxy-6-quinolinyl]amino]-2-oxoacetic acid: Similar in structure but with different functional groups.
Quinoline Derivatives: Compounds with a quinoline core but different substituents.
Pyridinylmethoxyphenyl Derivatives: Compounds with a pyridinylmethoxyphenyl group but different cores.
Uniqueness
2-((4-((3-CHLORO-4-(PYRIDIN-2-YLMETHOXY)PHENYL)AMINO)-3-CYANO-7-ETHOXYQUINOLIN-6-YL)AMINO)-2-OXOACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]amino]-2-oxoacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClN5O5/c1-2-36-23-11-20-18(10-21(23)32-25(33)26(34)35)24(15(12-28)13-30-20)31-16-6-7-22(19(27)9-16)37-14-17-5-3-4-8-29-17/h3-11,13H,2,14H2,1H3,(H,30,31)(H,32,33)(H,34,35) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBZJAUBLJREAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1144516-13-1 |
Source
|
Record name | 2-((4-((3-Chloro-4-(2-pyridinylmethoxy)phenyl)amino)-3-cyano-7-ethoxy-6-quinolinyl)amino)-2-oxoacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1144516131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[[4-[[3-Chloro-4-(2-pyridinylmethoxy)phenyl]amino]-3-cyano-7-ethoxy-6-quinolinyl]amino]-2-oxoacetic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY5ECQ7B2D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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